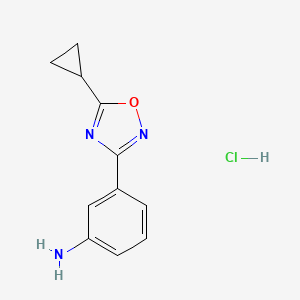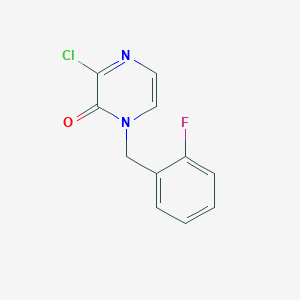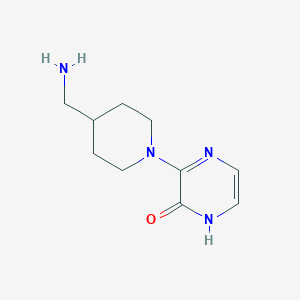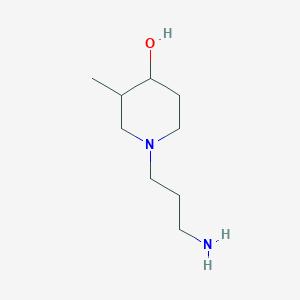
Chlorhydrate de 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline
Vue d'ensemble
Description
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Troubles du système nerveux central
Le composé est un nouvel agoniste des benzodiazépines . Il a été utilisé dans le traitement des troubles du système nerveux central, en particulier les convulsions et les états anxiolytiques . Cela en fait un candidat potentiel pour des applications psychopharmacologiques .
Agents anti-infectieux
Les 1,2,4-oxadiazoles, qui font partie du composé, ont été synthétisés en tant qu'agents anti-infectieux . Ils ont montré des activités antibactériennes, antivirales et anti-leishmaniennes . Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement de diverses maladies infectieuses.
Applications anticancéreuses
Les oxadiazoles ont été identifiés comme ayant des applications anticancéreuses potentielles . Par conséquent, le composé pourrait potentiellement être utilisé dans la recherche et le traitement du cancer.
Applications vasodilatatrices
Les oxadiazoles ont également été identifiés comme des vasodilatateurs potentiels . Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement des affections nécessitant la dilatation des vaisseaux sanguins.
Applications anticonvulsivantes
Comme mentionné précédemment, le composé a été utilisé dans le traitement des convulsions . Cela suggère qu'il pourrait potentiellement être utilisé comme anticonvulsivant.
Applications antidiabétiques
Les oxadiazoles ont été identifiés comme des agents antidiabétiques potentiels . Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement du diabète.
Activité antivirale contre les flavivirus
Les dérivés du 1,2,4-oxadiazole ont montré une activité antivirale puissante contre le ZIKV et d'autres flavivirus importants médicalement, notamment le DENV, le JEV et le virus de la peste porcine classique (CSFV) . Cela suggère que le composé pourrait potentiellement être utilisé dans la recherche et le traitement antiviral.
Inhibiteurs de l'acétylcholinestérase
Les dérivés du 5-phényl-1,3,4-oxadiazole ont été évalués comme inhibiteurs de l'acétylcholinestérase . Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement d'affections comme la maladie d'Alzheimer, qui sont associées à l'activité de l'acétylcholinestérase.
Analyse Biochimique
Biochemical Properties
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind with high affinity to benzodiazepine receptors, exhibiting both agonist and antagonist activities . This interaction suggests its potential use in modulating neurotransmitter activity and influencing central nervous system functions. Additionally, the compound’s structure allows it to participate in hydrogen bonding, which is crucial for its interaction with target biomolecules .
Cellular Effects
The effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in neurotransmission and synaptic plasticity . Furthermore, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to benzodiazepine receptors highlights its role in modulating neurotransmitter activity . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The hydrogen bond acceptor properties of the compound’s oxadiazole ring play a crucial role in its binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal central nervous system depression, while higher doses can lead to significant changes in behavior and cellular function . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes multi-step processes involving both oxidation and conjugation reactions . These metabolic pathways influence the compound’s overall activity and its effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7;/h1-3,6-7H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLJFKFOHOULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)

![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)




![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)





